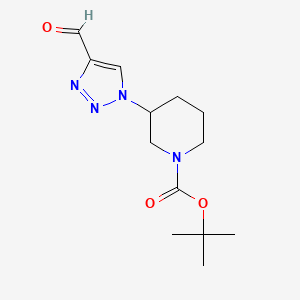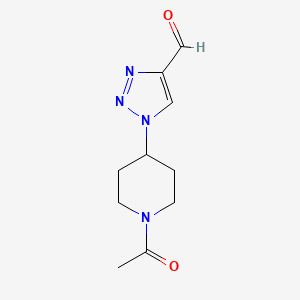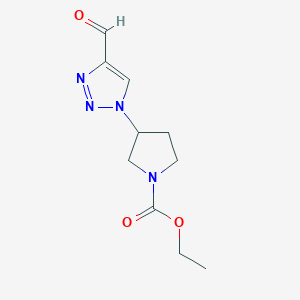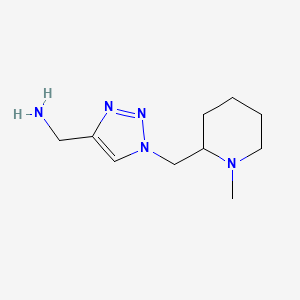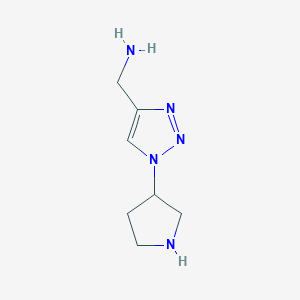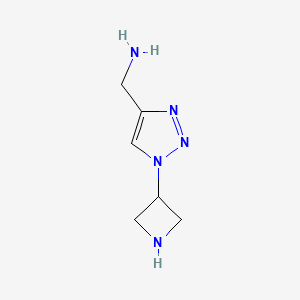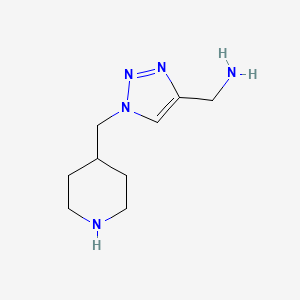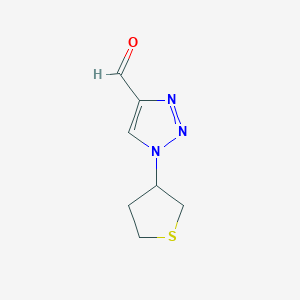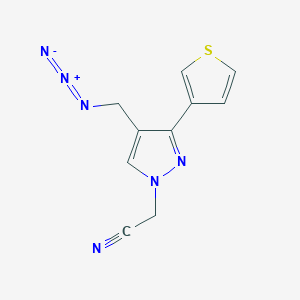
2-(4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
“2-(4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N6S and a molecular weight of 244.28 g/mol. It is a thiophene-based analog, which is a class of compounds that have attracted interest due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, a pyrazole ring, and an azidomethyl group. Thiophene is a five-membered ring with one sulfur atom . The specific structural details or 3D structure of this compound are not provided in the retrieved sources.Applications De Recherche Scientifique
Synthesis of Heterocycles
- Research has shown the utility of similar compounds in synthesizing a diverse array of heterocyclic structures, which are integral to pharmaceuticals and agrochemicals. For instance, the synthesis of polyfunctionally substituted heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moieties has been explored, where derivatives exhibited notable antioxidant activities, comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Anticancer Activities
- A study on the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile revealed that these compounds were evaluated for their antibacterial and antitumor activities, indicating their potential in developing new therapeutic agents (Elewa et al., 2021).
Electropolymerization and Conducting Polymers
- Some related compounds have been utilized in electropolymerization processes to synthesize conducting polymers. For example, a study focused on the synthesis of electroactive phenol-based polymer and its oxidative polymerization, highlighting the potential of these compounds in materials science and electronic applications (Kaya & Aydın, 2012).
Schiff Bases and Heterocyclic Moieties
- Another application involves the synthesis of Schiff bases using related compounds. Schiff bases based on heterocyclic moieties have been synthesized and evaluated for their biological activities, demonstrating their importance in the development of bioactive molecules (Hamed et al., 2020).
Novel Synthetic Pathways
- The versatility of related compounds is further illustrated by their use in novel synthetic pathways for the construction of complex heterocyclic structures. These synthetic strategies are crucial for the development of new compounds with potential pharmaceutical applications (Gein, Buldakova, & Dmitriev, 2019).
Propriétés
IUPAC Name |
2-[4-(azidomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-2-3-16-6-9(5-13-15-12)10(14-16)8-1-4-17-7-8/h1,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCFGGIZWGXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CN=[N+]=[N-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




